N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a chemical compound with the following properties:
Linear Formula: CHClNOS
CAS Number: 488732-51-0
Molecular Weight: 506.03 g/mol
This compound belongs to a class of hydrazide derivatives and exhibits interesting biological and chemical properties.
Preparation Methods
Synthetic Routes: The synthetic route for N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves the condensation of an aldehyde (4-chlorobenzaldehyde) with an acetohydrazide (2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide). The reaction proceeds under suitable conditions to form the desired product.
Chemical Reactions Analysis
Reactivity: N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may undergo various reactions, including:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions involving the chlorophenyl group may occur.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Major Products: The major products formed from these reactions include derivatives with modified functional groups or substitutions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its pharmacological properties, such as antimicrobial or anticancer effects.
Biological Studies: It may serve as a probe for studying cellular processes.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is relatively rare, we can compare it with similar compounds:
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: (CAS Number: 315227-41-9)
N’-[(1E)-(4-chlorophenyl)methylidene]acetohydrazide: (CAS Number: 26090-73-3)
These comparisons highlight the uniqueness of our compound.
Properties
Molecular Formula |
C25H22ClN5OS |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22ClN5OS/c1-17-8-10-20(11-9-17)24-29-30-25(31(24)22-6-4-3-5-7-22)33-16-23(32)28-27-18(2)19-12-14-21(26)15-13-19/h3-15H,16H2,1-2H3,(H,28,32)/b27-18+ |
InChI Key |
DJBDFLDNKPYOEP-OVVQPSECSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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